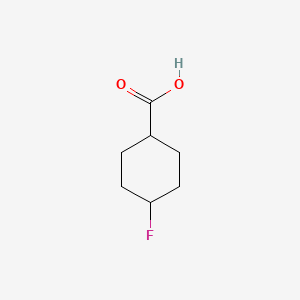
1-Tosyl-1,4-diazepan-6-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tosyl-1,4-diazepan-6-ol hydrobromide, also known as 1-(4-methylbenzenesulfonyl)-1,4-diazepan-6-ol hydrobromide, is a chemical compound with the CAS Number: 2137687-58-0 . It has a molecular weight of 351.26 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-Tosyl-1,4-diazepan-6-ol hydrobromide is1S/C12H18N2O3S.BrH/c1-10-2-4-12(5-3-10)18(16,17)14-7-6-13-8-11(15)9-14;/h2-5,11,13,15H,6-9H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
1-Tosyl-1,4-diazepan-6-ol hydrobromide is a powder that is stored at room temperature . It has a molecular weight of 351.26 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- General Synthesis Approaches : A method to synthesize 6-tosyl-2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones, closely related to 1-Tosyl-1,4-diazepan-6-ol hydrobromide, involves a six-step approach, highlighting the complexity of its production (Fesenko, Tullberg, & Shutalev, 2009).
- Crystal Structures and Docking Studies : Research on 1,4-Diazepine derivatives, a category including 1-Tosyl-1,4-diazepan-6-ol hydrobromide, demonstrates their diverse therapeutic applications due to their biological and medicinal properties. Crystal structure analysis and docking studies help understand their potential as drug molecules (Velusamy et al., 2015).
Chemical Modifications and Reactions
- Oxidation and Fluorination : Studies show that [1,4]-Diazepan-6-ols, like 1-Tosyl-1,4-diazepan-6-ol hydrobromide, can be easily oxidized to ketones, and their fluorination can lead to the creation of gem-difluorohomopiperazines, highlighting the chemical versatility of these compounds (Wellner, Sandin, & Pääkkönen, 2003).
- Multicomponent Synthesis : A study demonstrated a two-step approach to synthesize diazepane systems, including 1-sulfonyl 1,4-diazepan-5-ones, emphasizing the potential for efficient, multicomponent synthesis of related compounds (Banfi et al., 2007).
Biomedical Research and Potential Applications
- Antiviral Research : Research on imidazo[1,5-g][1,4]diazepine derivatives, related to 1-Tosyl-1,4-diazepan-6-ol hydrobromide, shows their potential as antiviral agents, particularly against HIV-2 and resistant strains of HIV-1, indicating a potential avenue for drug development (Janin et al., 1996).
- Calcium Channel Blockers : Some 1,4-diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers, suggesting the relevance of these compounds in developing treatments for diseases related to calcium channel dysfunctions (Gu et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,4-diazepan-6-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.BrH/c1-10-2-4-12(5-3-10)18(16,17)14-7-6-13-8-11(15)9-14;/h2-5,11,13,15H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMKCCLVVKQHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC(C2)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

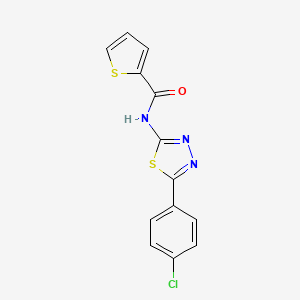

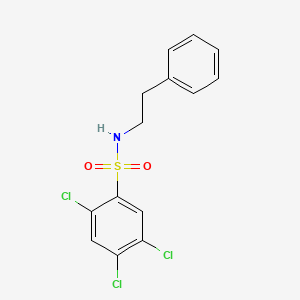
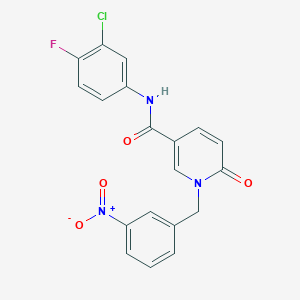

![3-[1'-ethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propan-1-amine](/img/structure/B2424993.png)

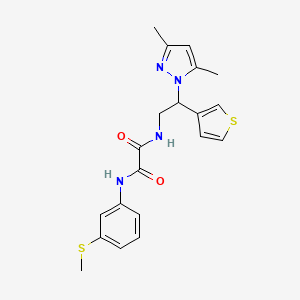

![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2425001.png)



